Home > Products > Inhibitors/Agonists P439 > N-(2,2,2-Trifluoroethyl)-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}benzenesulfonamide
N-(2,2,2-Trifluoroethyl)-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}benzenesulfonamide - 293754-55-9

N-(2,2,2-Trifluoroethyl)-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}benzenesulfonamide

Catalog Number: EVT-282909
CAS Number: 293754-55-9
Molecular Formula: C17H12F9NO3S
Molecular Weight: 481.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(2,2,2-Trifluoroethyl)-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}benzenesulfonamide (N-(2,2,2-Trifluoroethyl)-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}benzenesulfonamide) is a synthetic, small molecule ligand that exhibits high affinity for Liver X Receptors (LXRs) [, , , , , , , , ]. LXRs are nuclear receptors that play a crucial role in regulating cholesterol metabolism, lipid metabolism, and glucose homeostasis [, , , , , , , , ]. While initially classified as a Liver X Receptor agonist, N-(2,2,2-Trifluoroethyl)-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}benzenesulfonamide has also been identified as an inverse agonist for Retinoic Acid Receptor-Related Orphan Receptors α and γ (RORα/γ) []. This dual activity makes N-(2,2,2-Trifluoroethyl)-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}benzenesulfonamide a valuable tool in dissecting the roles of these receptors in various physiological and pathological processes.

Liver X Receptor Agonism:

N-(2,2,2-Trifluoroethyl)-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}benzenesulfonamide binds to LXRs and activates their transcriptional activity [, , , , , , , , ]. This leads to the upregulation of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1) and ABCG1, which facilitate cholesterol efflux from macrophages [, , , , ]. N-(2,2,2-Trifluoroethyl)-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}benzenesulfonamide also induces the expression of genes involved in fatty acid synthesis and triglyceride synthesis in the liver, leading to increased plasma triglyceride levels [, ].

N-(2,2,2-Trifluoroethyl)-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}benzenesulfonamide acts as an inverse agonist for RORα/γ by directly binding to these receptors and inhibiting their transcriptional activity []. This leads to the repression of RORα/γ-dependent target genes, such as glucose-6-phosphatase (G6Pase), a key enzyme in gluconeogenesis [].

Atherosclerosis:

N-(2,2,2-Trifluoroethyl)-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}benzenesulfonamide has demonstrated significant anti-atherosclerotic effects in preclinical studies using low-density lipoprotein receptor-deficient mice []. These effects are attributed to its ability to enhance reverse cholesterol transport, reducing the accumulation of cholesterol in arterial walls [, ].

Obesity and Insulin Resistance:

Studies in mice fed high-fat diets have shown that N-(2,2,2-Trifluoroethyl)-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}benzenesulfonamide can prevent obesity development and improve insulin sensitivity [, ]. This effect is attributed to the modulation of genes involved in energy metabolism, including those involved in fatty acid oxidation and thermogenesis [, ].

Hepatic Steatosis:

While N-(2,2,2-Trifluoroethyl)-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}benzenesulfonamide has shown promise in preventing obesity and insulin resistance, it has been associated with increased liver triglycerides and hepatic steatosis in some studies [, ]. Further research is necessary to understand these effects and develop strategies to mitigate them.

Inflammatory Diseases:

LXR activation has been implicated in the regulation of inflammatory responses. N-(2,2,2-Trifluoroethyl)-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}benzenesulfonamide has been shown to modulate the expression of inflammatory genes in macrophages, suggesting its potential therapeutic application in inflammatory diseases [].

Drug Metabolism:

N-(2,2,2-Trifluoroethyl)-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}benzenesulfonamide has been shown to induce the expression of cytochrome P450 3A (CYP3A) enzymes in rodent hepatocytes []. This induction is mediated by the pregnane X receptor (PXR), another nuclear receptor involved in xenobiotic metabolism, suggesting a potential role for N-(2,2,2-Trifluoroethyl)-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}benzenesulfonamide in regulating drug metabolism [].

Future Directions
  • Tissue-selective LXR modulation: Developing analogs of N-(2,2,2-Trifluoroethyl)-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}benzenesulfonamide that selectively activate LXRs in specific tissues (e.g., macrophages, intestines) while sparing the liver could help to maximize therapeutic benefits and minimize side effects, such as hepatic steatosis [].
  • Combination therapies: Exploring the potential of N-(2,2,2-Trifluoroethyl)-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}benzenesulfonamide in combination with other therapeutic agents, such as PPARα agonists, may lead to synergistic effects on HDL cholesterol elevation and improved triglyceride profiles [].
  • RORα/γ Modulation: Investigating the therapeutic potential of N-(2,2,2-Trifluoroethyl)-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}benzenesulfonamide's RORα/γ inverse agonism in metabolic and immune disorders, such as diabetes and autoimmune diseases, warrants further investigation [].

25-Hydroxycholesterol

  • Compound Description: 25-Hydroxycholesterol is an oxysterol, a naturally occurring oxygenated derivative of cholesterol. It serves as an endogenous ligand for the liver X receptor (LXR).
  • Relevance: While both 25-Hydroxycholesterol and T0901317 can activate LXRs, 25-Hydroxycholesterol shows a weaker ability to elevate CYP3A content in rat hepatocytes compared to T0901317, indicating differing potencies in LXR activation.

24(S),25-Epoxycholesterol

  • Compound Description: Another endogenous oxysterol ligand for LXRs, 24(S),25-Epoxycholesterol displays greater potency than 25-Hydroxycholesterol in activating LXRs and inducing CYP3A expression.
  • Relevance: Similar to T0901317, 24(S),25-Epoxycholesterol can elevate CYP3A mRNA levels in both wild-type and LXR-null mouse hepatocytes, suggesting their effect on CYP3A is not solely dependent on LXR activation.

22(R)-Hydroxycholesterol

  • Compound Description: This oxysterol is a potent LXR ligand that can induce CYP3A mRNA content in wild-type mouse hepatocytes.
  • Relevance: Like T0901317, 22(R)-Hydroxycholesterol fails to alter CYP3A mRNA levels in hepatocytes from PXR-null mice, suggesting both compounds can activate the pregnane X receptor (PXR) in addition to LXR.

3-[3-[N-(2-Chloro-3-trifluoromethylbenzyl)-(2,2-diphenylethyl)amino]propyloxy] phenylacetic acid hydrochloride (GW3965)

  • Compound Description: GW3965 is a synthetic LXR agonist known for its partial agonist activity. It is widely used in research to investigate the effects of LXR activation.
  • Relevance: In contrast to T0901317, GW3965 significantly induces the expression of adipocyte differentiation-related protein (ADFP) in human primary hepatocytes. This highlights the differential gene regulation patterns elicited by different LXR agonists. , ,
  • Compound Description: Wy14643 is a specific synthetic agonist for peroxisome proliferator-activated receptor-α (PPARα), a nuclear receptor involved in regulating lipid metabolism and inflammation.
  • Relevance: While not structurally similar to T0901317, co-administration of Wy14643 with T0901317 in mice leads to a synergistic increase in HDL cholesterol levels. This suggests a potential therapeutic benefit of combining LXR and PPARα agonists.

3α, 6α, 24-Trihydroxy-24, 24-di(trifluoromethyl)-5β-cholane (ATI-829)

  • Compound Description: ATI-829 represents a novel synthetic steroidal LXR agonist. Notably, it exhibits tissue-selective action, preferentially activating LXRs in the intestines and macrophages while sparing the liver.
  • Relevance: In contrast to T0901317, ATI-829 demonstrates a reduced capacity to induce sterol regulatory element-binding protein 1c (SREBP-1c) expression in HepG2 cells, making it a potentially safer alternative for treating atherosclerosis without causing significant liver steatosis or hypertriglyceridemia.

Rosiglitazone (Rosi)

  • Compound Description: Rosiglitazone is a synthetic agonist of peroxisome proliferator-activated receptor γ (PPARγ), a nuclear receptor involved in glucose homeostasis and adipocyte differentiation.
  • Relevance: Although structurally different from T0901317, Rosiglitazone shares its ability to regulate blood glucose levels. The study using both compounds in diabetic mice models revealed that while these agonists impact gene expression, they only partially normalize the changes associated with diabetes.

Acanthoic Acid-Related Diterpenes

  • Compound Description: These naturally occurring diterpenes, structurally similar to acanthoic acid, act as potent activators of both LXRα and LXRβ in various macrophage cell lines.
  • Relevance: Analogous to T0901317, these diterpenes stimulate cholesterol efflux from macrophages and can induce LXR-target gene expression to a comparable extent as T0901317 and GW3965. This suggests they might hold therapeutic potential for cardiovascular diseases via LXR-dependent mechanisms.
  • Compound Description: Rimonabant is an inverse agonist of the cannabinoid receptor type 1 (CB1), known for its anti-obesity effects.
  • Relevance: While structurally dissimilar to T0901317, Rimonabant exerts an antilipogenic effect by inhibiting LXRα-mediated SREBP-1c induction in hepatocytes. This highlights the interconnectedness of different signaling pathways in regulating lipid metabolism and suggests potential therapeutic avenues targeting both CB1 and LXR.
Source and Classification

T0901317 was developed as part of research into synthetic LXR agonists aimed at treating metabolic diseases. It is classified under the category of nuclear receptor modulators, specifically as an agonist for liver X receptors. The compound has been studied for its effects on glucose metabolism, insulin secretion, and its potential roles in cancer therapy and metabolic regulation .

Synthesis Analysis

The synthesis of T0901317 involves several organic chemistry techniques to ensure high purity and potency. The compound can be synthesized through the modification of existing steroid structures or by employing multi-step synthesis involving specific reagents that introduce necessary functional groups.

  1. Starting Materials: The synthesis often begins with steroidal precursors or other organic compounds that can be chemically modified.
  2. Reaction Conditions: Key parameters include temperature, reaction time, and the use of catalysts or protective groups to facilitate specific reactions.
  3. Purification: Techniques such as chromatography (e.g., high-performance liquid chromatography) are employed to isolate and purify T0901317 from by-products, ensuring a purity level exceeding 99% .
Molecular Structure Analysis

The molecular structure of T0901317 is characterized by a complex arrangement that includes multiple rings typical of steroidal compounds.

  • Chemical Formula: C₁₉H₂₃NO₃S
  • Molecular Weight: Approximately 345.45 g/mol
  • Structural Features: The structure includes a sulfonamide group which is crucial for its biological activity. The presence of hydroxyl groups enhances its interaction with the LXR receptors.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of T0901317 during synthesis .

Chemical Reactions Analysis

T0901317 participates in various chemical reactions primarily related to its interaction with biological targets:

  1. Binding Reactions: It binds to liver X receptors, leading to changes in gene expression related to lipid metabolism.
  2. Metabolic Reactions: In pancreatic β-cells, T0901317 influences ATP production and reactive oxygen species (ROS) generation, affecting insulin secretion pathways .
  3. Cellular Responses: The compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and caspase activation .

The efficacy of T0901317 in these reactions is often assessed using cell culture assays and animal models.

Mechanism of Action

T0901317 exerts its effects primarily through the activation of liver X receptors:

  • Liver X Receptor Activation: Upon binding to LXRα and LXRβ, T0901317 induces transcriptional changes that regulate genes involved in lipid metabolism, inflammation, and cell proliferation.
  • Non-Genomic Effects: Recent studies suggest that T0901317 also has rapid non-genomic effects that influence cellular metabolism independently of traditional receptor signaling pathways .
  • Induction of Apoptosis: In cancer cells, T0901317 has been shown to induce apoptosis via upregulation of pro-apoptotic factors like BAX and downregulation of anti-apoptotic factors .
Physical and Chemical Properties Analysis

T0901317 possesses several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but may have limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade when exposed to extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range consistent with similar compounds.

These properties are critical for determining the appropriate formulation for experimental use .

Applications

T0901317 has several significant applications in scientific research:

  1. Metabolic Research: It is used to study lipid metabolism and insulin sensitivity, providing insights into conditions like diabetes and obesity.
  2. Cancer Research: The compound's ability to induce apoptosis makes it a candidate for exploring therapeutic strategies against various cancers.
  3. Pharmacological Studies: T0901317 serves as a tool compound for understanding LXR biology and developing new drugs targeting metabolic disorders.

Properties

CAS Number

293754-55-9

Product Name

T0901317

IUPAC Name

N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-(2,2,2-trifluoroethyl)benzenesulfonamide

Molecular Formula

C17H12F9NO3S

Molecular Weight

481.3 g/mol

InChI

InChI=1S/C17H12F9NO3S/c18-14(19,20)10-27(31(29,30)13-4-2-1-3-5-13)12-8-6-11(7-9-12)15(28,16(21,22)23)17(24,25)26/h1-9,28H,10H2

InChI Key

SGIWFELWJPNFDH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(F)(F)F)C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O

Solubility

Soluble in DMSO

Synonyms

N-(2,2,2-Trifluoroethyl)-N-(4-(2,2,2-trifluoro-1- hydroxy-1-trifluoromethylethyl)phenyl)benzenesulfonamide
N-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxy-propan-2-yl)phenyl)-N-(2,2,2-trifluoroethyl)benzenesulfonamide
T 0901317
T 1371
T-0901317
T-1371
T0901317
T1371 cpd
TO-901317
TO901317

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(F)(F)F)C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.